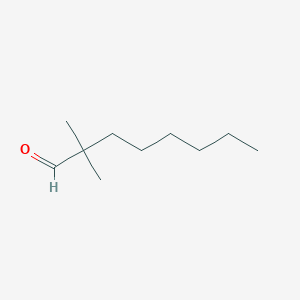

2,2-Dimethyloctanal

Descripción

2,2-Dimethyloctanal (C₁₀H₂₀O) is a branched-chain aldehyde characterized by two methyl groups at the second carbon of an octanal backbone. It is synthesized via oxidation of 2,2-dimethyloctanol using pyridinium chlorochromate (PCC) and silica gel, yielding a 61% isolated product . Its structural isomerism and branching influence its reactivity and applications, particularly in organic synthesis and polymer chemistry.

Propiedades

Número CAS |

14250-91-0 |

|---|---|

Fórmula molecular |

C10H20O |

Peso molecular |

156.26 g/mol |

Nombre IUPAC |

2,2-dimethyloctanal |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-10(2,3)9-11/h9H,4-8H2,1-3H3 |

Clave InChI |

KVGYAHNHKCCHSP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)(C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethyloctanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethyloctanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, 2,2-Dimethyloctanal can be produced via the hydroformylation of 2,2-dimethyl-1-octene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene, using a catalyst such as rhodium or cobalt complexes under high pressure and temperature conditions .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyloctanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,2-dimethyloctanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 2,2-dimethyloctanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydroxylamine

Major Products Formed

Oxidation: 2,2-Dimethyloctanoic acid

Reduction: 2,2-Dimethyloctanol

Substitution: Imines, oximes

Aplicaciones Científicas De Investigación

2,2-Dimethyloctanal has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyloctanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Linear Analogues

Key compounds for comparison include:

- 3,7-Dimethyloctanal (C₁₀H₂₀O): A regioisomer with methyl groups at the third and seventh carbons.

- 2,6-Dimethyloctanal (C₁₀H₂₀O): Another regioisomer with methyl groups at the second and sixth carbons.

Physical and Chemical Properties

Key Observations :

- Branching Effects: The position of methyl groups significantly impacts boiling points. 3,7-Dimethyloctanal’s higher boiling point (220.54°C) compared to nonanal (185–195°C) reflects increased molecular weight and branching complexity.

- Synthetic Routes : 2,2-Dimethyloctanal is synthesized via oxidation, whereas 3,7-Dimethyloctanal is produced through Pd/C-catalyzed hydrogenation of citral with 96% yield .

Reactivity and Catalytic Behavior

- 3,7-Dimethyloctanal : Forms as a major product (35%) in citral hydrogenation alongside menthol, indicating competing hydrogenation pathways for conjugated C=O and isolated C=C bonds . Pd-based catalysts with ionic liquid modifiers favor this selectivity .

- 2,2-Dimethyloctanal: Limited catalytic data, but its synthesis involves PCC-mediated oxidation, suggesting stability under mild acidic conditions .

Actividad Biológica

2,2-Dimethyloctanal is an organic compound with the molecular formula . It is classified as an aldehyde and is structurally defined by a long carbon chain with two methyl groups attached to the second carbon. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and environmental science, due to its potential biological activities.

- Molecular Formula: C10H20O

- Molecular Weight: 172.27 g/mol

- Structure: Characterized by a linear carbon chain with two methyl branches.

Biological Activity Overview

The biological activity of 2,2-Dimethyloctanal has been investigated in several studies focusing on its antimicrobial properties, potential toxicity, and applications in various industries.

Antimicrobial Properties

Research indicates that 2,2-Dimethyloctanal exhibits significant antimicrobial activity. A study evaluated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 0.125 |

These results suggest that 2,2-Dimethyloctanal could serve as a potential candidate for developing new antimicrobial agents, particularly in the treatment of infections caused by resistant strains.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of 2,2-Dimethyloctanal. Acute toxicity studies reveal that exposure can lead to central nervous system effects and potential cardiac sensitization at high concentrations.

| Effect | Observation |

|---|---|

| Lethality | Observed at high doses |

| Cardiac Sensitization | Notable at elevated levels |

| Anesthetic Effects | Present in significant doses |

These findings highlight the need for careful handling and usage guidelines when working with this compound in industrial applications.

Case Studies

- Antifungal Activity Study : A comprehensive study compared the antifungal activity of 2,2-Dimethyloctanal with standard antifungal agents like fluconazole. The compound showed lower MIC values against several fungal strains, indicating superior efficacy.

- Environmental Impact Assessment : In a life cycle assessment (LCA), researchers examined the environmental implications of using 2,2-Dimethyloctanal as a refrigerant. The study concluded that while it has lower global warming potential than traditional refrigerants, its biological activity poses risks to aquatic ecosystems if released into water bodies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.